2-(2-Bromophenyl)imidazo[1,2-a]pyridine
Overview
Description
2-(2-Bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromophenyl substituent at the 2-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic strategies, including:
Condensation Reactions: One common method involves the condensation of 2-aminopyridine with 2-bromobenzaldehyde in the presence of a suitable catalyst and solvent.
Multicomponent Reactions: Another approach is the multicomponent reaction involving 2-aminopyridine, 2-bromobenzaldehyde, and an isocyanide, which can be carried out under mild conditions.
Oxidative Coupling: This method involves the oxidative coupling of 2-aminopyridine with 2-bromobenzyl alcohol using an oxidizing agent such as iodine or a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the imidazo-pyridine ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).
Major Products
Substitution: 2-(2-Aminophenyl)imidazo[1,2-a]pyridine, 2-(2-Thiophenyl)imidazo[1,2-a]pyridine.
Oxidation: this compound N-oxide.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(2-Bromophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the bromine substituent, resulting in different reactivity and biological activity.
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: The bromine atom is positioned differently, affecting its chemical properties and applications.
Uniqueness
2-(2-Bromophenyl)imidazo[1,2-a]pyridine is unique due to the presence of the bromine atom at the 2-position, which enhances its reactivity and allows for diverse functionalization. This structural feature also contributes to its potential biological activities and applications in various fields .
Properties
IUPAC Name |
2-(2-bromophenyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-2-1-5-10(11)12-9-16-8-4-3-7-13(16)15-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQOGAMWHPUXJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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